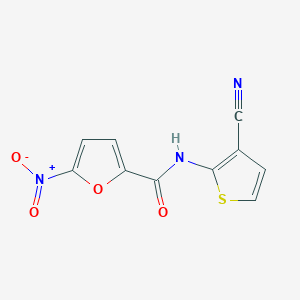
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound that contains both thiophene and furan rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method is the N-acylation reaction, where 2-aminothiophene-3-carbonitrile reacts with 5-nitrofuran-2-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism of action of N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
相似化合物的比较
Similar Compounds
Similar compounds include other thiophene and furan derivatives, such as:
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Thiophene-2-carboxamide derivatives
- Furan-2-carboxamide derivatives
Uniqueness
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is unique due to its combination of thiophene and furan rings, which confer distinct chemical and biological properties.
生物活性
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide is a synthetic heterocyclic compound that has garnered attention due to its significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Synthesis
This compound features a unique combination of thiophene and furan rings, which contribute to its distinct chemical properties. The synthesis typically involves an N-acylation reaction between 2-aminothiophene-3-carbonitrile and 5-nitrofuran-2-carboxylic acid under controlled conditions, optimizing yield and purity through various methods such as the use of catalysts and controlled temperatures.
The compound exhibits diverse biological activities, including:
- Antimicrobial Activity : It has shown promising results against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell integrity and interference with metabolic pathways .
- Antioxidant Properties : this compound functions as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the severity of inflammation in various models.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value significantly lower than that of standard antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents .
- Antioxidant Activity : In vitro assays confirmed the compound's ability to reduce oxidative stress markers in cell lines exposed to oxidative agents. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer.
- Anti-inflammatory Studies : Research indicated that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines in macrophage cultures, highlighting its potential for therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
This compound can be compared to other thiophene and furan derivatives, such as:
属性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4S/c11-5-6-3-4-18-10(6)12-9(14)7-1-2-8(17-7)13(15)16/h1-4H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUNIVOKKUIRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













